(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
CAS No.: 159799-43-6
Cat. No.: VC7008695
Molecular Formula: C18H18N2O2
Molecular Weight: 294.354
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 159799-43-6 |
---|---|
Molecular Formula | C18H18N2O2 |
Molecular Weight | 294.354 |
IUPAC Name | (4-methoxyphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone |
Standard InChI | InChI=1S/C18H18N2O2/c1-22-16-11-9-15(10-12-16)18(21)20-13-5-8-17(19-20)14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Standard InChI Key | VZENNTIMTHUAKA-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Features
The systematic IUPAC name for this compound is (4-methoxyphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone . Its structure consists of a partially saturated pyridazinyl ring (a six-membered dihydropyridazine) substituted at position 2 with a methoxybenzoyl group and at position 6 with a phenyl group (Figure 1). The dihydro-pyridazine moiety introduces conformational flexibility, while the aromatic substituents contribute to its planar geometry and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 294.3 g/mol | |
SMILES Notation | COC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3 | |
InChI Key | VZENNTIMTHUAKA-UHFFFAOYSA-N |
Stereochemical Considerations
The compound’s 3D conformation reveals a non-planar arrangement due to the tetrahedral geometry at the ketone bridge. Computational models suggest that the methoxyphenyl and phenyl groups adopt orthogonal orientations to minimize steric hindrance . This spatial arrangement may influence its reactivity and binding affinity in biological systems.
Synthetic Pathways
Friedel-Crafts Acylation and Cyclization
A common route for synthesizing pyridazinyl methanones involves Friedel-Crafts acylation followed by cyclization. For example, Soliman and El-Sakka (2010) demonstrated that succinic anhydride reacts with o-cresylmethyl ether under Friedel-Crafts conditions to form a γ-keto acid intermediate, which undergoes cyclization with hydrazine hydrate to yield dihydropyridazinones . While their study focused on a methyl-substituted derivative, analogous methods could apply to the target compound by substituting o-cresylmethyl ether with 4-methoxyphenyl precursors.
Alternative Condensation Strategies
EvitaChem’s entry for a related carbohydrazide derivative highlights the use of condensation reactions between aromatic aldehydes and hydrazides. For (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone, a plausible synthesis involves:
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Formation of the pyridazinyl core: Cyclocondensation of 1,4-diketones with hydrazine.
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Introduction of substituents: Nucleophilic acyl substitution or cross-coupling reactions to attach the methoxyphenyl and phenyl groups .
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Strong absorbance bands near 1680 cm (C=O stretch) and 1250 cm (C-O-C stretch of the methoxy group) .
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NMR Spectroscopy:
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s reactive ketone and dihydropyridazine ring make it a versatile intermediate. For example:
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Michael Addition: The enamine system in the dihydropyridazine ring can act as a nucleophile in conjugate additions .
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Cross-Coupling Reactions: Suzuki-Miyaura coupling could functionalize the phenyl group for drug discovery applications .
Catalysis and Materials Science
Pyridazinyl methanones have been employed as ligands in transition-metal catalysis. Their electron-donating methoxy groups may enhance catalytic activity in C–C bond-forming reactions.
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